molecular formula C14H29ClN2 B1424791 N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride CAS No. 1220021-48-6

N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride

Cat. No.: B1424791
CAS No.: 1220021-48-6
M. Wt: 260.84 g/mol
InChI Key: JPNFFWRBOOTADF-UHFFFAOYSA-N
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Description

N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is a useful research compound. Its molecular formula is C14H29ClN2 and its molecular weight is 260.84 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Profiling in Biological Matrices

G. De Paoli et al. (2013) conducted a study on arylcyclohexylamines, including n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine, characterizing them using various analytical techniques. They developed and validated a method for qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, demonstrating the compound's significance in analytical toxicology (De Paoli et al., 2013).

Receptor Binding Studies

B. Roth et al. (2013) examined the pharmacological profiles of n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine and related compounds. They found these substances to be high-affinity ligands for the PCP-site on the glutamate NMDA receptor, highlighting the compound's relevance in neuroscience research (Roth et al., 2013).

Synthesis and Characterization for Sigma Receptor Affinity

B. de Costa et al. (1992) synthesized and tested derivatives of n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine, focusing on their affinity for sigma receptors. They discovered novel classes of sigma ligands with high efficacy and selectivity, contributing to potential therapeutic applications (de Costa et al., 1992).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride involves the reaction of cyclohexanone with ethylmagnesium bromide to form n-ethylcyclohexanamine. This intermediate is then reacted with 2-chloromethylpiperidine to form the final product.", "Starting Materials": [ "Cyclohexanone", "Ethylmagnesium bromide", "2-chloromethylpiperidine" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethylmagnesium bromide in anhydrous ether to form n-ethylcyclohexanamine.", "Step 2: The n-ethylcyclohexanamine intermediate is then reacted with 2-chloromethylpiperidine in anhydrous ethanol to form n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride.", "Step 3: The final product is isolated and purified through recrystallization from ethanol." ] }

CAS No.

1220021-48-6

Molecular Formula

C14H29ClN2

Molecular Weight

260.84 g/mol

IUPAC Name

N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C14H28N2.ClH/c1-2-16(14-9-4-3-5-10-14)12-13-8-6-7-11-15-13;/h13-15H,2-12H2,1H3;1H

InChI Key

JPNFFWRBOOTADF-UHFFFAOYSA-N

SMILES

CCN(CC1CCCCN1)C2CCCCC2.Cl.Cl

Canonical SMILES

CCN(CC1CCCCN1)C2CCCCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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